2-Amino-6-iodopurine
Overview
Description
2-Amino-6-iodopurine is a derivative of purine, a heterocyclic aromatic organic compound. It is characterized by the presence of an amino group at the second position and an iodine atom at the sixth position of the purine ring.
Mechanism of Action
Biochemical Pathways
The compound plays a significant role in the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components, including nucleobases, nucleosides, and nucleotides . The compound’s interaction with these pathways can lead to the production of nucleobase, nucleoside, or nucleotide analogs .
Action Environment
The action, efficacy, and stability of 2-Amino-6-iodopurine can be influenced by various environmental factors. For instance, its fluorescence properties are affected by temperature, pH, and ionic strength. Additionally, it is sensitive to light, which can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
2-Amino-6-iodopurine is used as a reagent in the synthesis of Lobucavir, which is an antiviral agent . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to be a substrate for adenine aminohydrolase, an enzyme that catalyzes the replacement of the substituent on position 6 of the purine ring system .
Cellular Effects
It is known that purine analogs can have significant impacts on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can act as a substrate for certain enzymes, such as adenine aminohydrolase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that purine analogs can have time-dependent effects on cellular function .
Metabolic Pathways
This compound is involved in purine metabolism, a crucial biochemical pathway in cells . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
It is known that purine analogs can be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-iodopurine involves the reaction of 6-iodo-2-aminopurine with tetra(n-butyl)ammonium hydroxide in methylene chloride. The reaction mixture is stirred at room temperature for about 10 minutes, followed by the removal of volatiles under reduced pressure. The resulting solution is dried using magnesium sulfate, filtered, and concentrated to yield the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved by suspending a chloropurine compound, such as 2-formylamino-6-chloropurine, in a suitable solvent and reacting it with iodine under controlled conditions. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-iodopurine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of 2-Amino
Properties
IUPAC Name |
6-iodo-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPNVKLVHHOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422008 | |
Record name | 2-Amino-6-iodopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19690-23-4 | |
Record name | 19690-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-iodopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-iodopurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-amino-6-iodopurine in chemical synthesis?
A1: this compound serves as a crucial building block in the synthesis of various nucleoside analogues. Its significance stems from the reactivity of the iodine atom, which can readily participate in cross-coupling reactions with diverse organometallic reagents []. This versatility allows for the introduction of different substituents at the 6-position of the purine ring, enabling the creation of structurally diverse molecules with potentially enhanced biological activity.
Q2: Can you provide an example of a successful cross-coupling reaction involving this compound for the synthesis of a bioactive molecule?
A2: One example is the synthesis of Lobucavir (BMS-180194), an antiviral agent []. In this process, this compound reacts with a cyclobutyl triflate derivative in a nucleophilic substitution reaction. This key step connects the purine moiety with the chiral cyclobutyl side chain, ultimately leading to the formation of Lobucavir after a series of deprotection steps.
Q3: Are there alternative methods for preparing 2-amino-6-halogenated purines besides direct halogenation of guanine?
A3: Yes, 2-amino-6-chloropurine can be synthesized from guanine through a multi-step process involving acetylation, chlorination, and hydrolysis with a yield of 75.8% []. This chlorinated derivative can be further transformed into other 2-amino-6-halogenpurines (fluoro, bromo, iodo) through halogen exchange reactions.
Q4: What are the advantages of using this compound in cross-coupling reactions compared to other halogenated analogues?
A4: While the provided research doesn't directly compare the reactivity of different 2-amino-6-halopurines in cross-coupling reactions, it highlights the successful use of the iodinated derivative with a variety of organometallic reagents []. Generally, iodo-substituted arenes are known to be more reactive in cross-coupling reactions compared to their chloro- or bromo- counterparts. This difference in reactivity could be attributed to the weaker carbon-iodine bond, which facilitates oxidative addition, a critical step in many cross-coupling catalytic cycles.
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